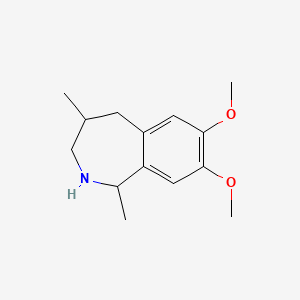

7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine

Description

Molecular Architecture and Conformational Analysis

The molecular structure of 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is characterized by its distinctive bicyclic framework comprising a seven-membered azepine ring fused to a substituted benzene ring. The compound possesses the molecular formula C14H21NO2 with a molecular weight of 235.32 grams per mole, as established through comprehensive spectroscopic and analytical characterization. The structural backbone features two methoxy groups (-OCH3) strategically positioned at the 7 and 8 positions of the benzene ring, while methyl groups occupy positions 1 and 4 of the partially saturated azepine ring system. This substitution pattern creates a unique electronic environment that significantly influences the compound's overall conformational preferences and chemical reactivity.

The seven-membered azepine ring adopts a complex conformational landscape due to its inherent flexibility and the presence of multiple substituents. Nuclear magnetic resonance spectroscopic studies and computational modeling investigations have revealed that the azepine ring can exist in multiple conformational states, with the chair-like and boat-like conformations being predominant. The conformational dynamics of benzazepine derivatives demonstrate significant temperature dependence, with barriers to conformational interconversion typically ranging from 50 to 60 kilojoules per mole. Variable temperature nuclear magnetic resonance lineshape analyses have indicated that the compound undergoes dynamic interchange between mirror-image puckered forms of the azepine ring, exhibiting a moderate degree of ring flexibility compared to other benzazepine analogues.

The methoxy substituents at positions 7 and 8 demonstrate remarkable coplanarity with the attached benzene ring system. Crystallographic analyses have consistently shown that both methoxy groups maintain dihedral angles of less than 15 degrees relative to the benzene ring plane, suggesting minimal steric hindrance and potential for intramolecular interactions. This coplanar arrangement contributes to the overall molecular stability and influences the compound's electronic properties through conjugative effects between the methoxy oxygen atoms and the aromatic π-system.

Propriétés

IUPAC Name |

7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNWWBVSBLQJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(NC1)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine generally follows a sequence:

- Formation of a key intermediate benzazepin-2-one derivative.

- Subsequent reduction and alkylation steps to introduce the tetrahydro and methyl substitutions on the azepine ring.

This approach is supported by a patented industrial process and academic research on related benzazepine analogs.

Industrial-Scale Synthesis of the Benzazepin-2-one Intermediate

A patented process (WO2016079684A1) describes an efficient method to synthesize 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one, a crucial precursor to the target compound:

- Starting Materials: 3,4-dimethoxyphenylacetic acid and aminoacetaldehyde dimethyl acetal.

- Reaction Medium: A solvent immiscible with water such as toluene or xylene is used for the amidation reaction.

- Catalyst: Boron compounds such as boric acid catalyze the amidation.

- Ring Closure: Anhydrous Lewis acids like methanesulfonic acid promote cyclization to the benzazepinone.

- Conditions: Ring closure is performed at mild temperatures (20–25°C) in anhydrous conditions to avoid hydrolysis and side reactions.

- Yield and Purity: The process achieves 75–85% yield with 99.0–99.5% purity by HPLC, suitable for industrial scale.

Table 1: Key Reaction Parameters for Benzazepin-2-one Intermediate Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Amidation | 3,4-dimethoxyphenylacetic acid, aminoacetaldehyde dimethyl acetal, toluene, boric acid catalyst | — | — | Solvent 2.5x molar excess; boric acid catalyst used |

| Ring Closure | Methanesulfonic acid (7x molar excess), 20–25°C, anhydrous | 75–85 | 99.0–99.5 | Anhydrous medium prevents hydrolysis, side products |

| Purification | Simple solvent evaporation and stirring | — | — | Industrially scalable, reduces hazardous waste |

This intermediate can then be converted to the fully substituted tetrahydrobenzazepine by further reduction and methylation steps using known organic synthesis methods.

Conversion of Benzazepin-2-one to this compound

Though specific detailed procedures for the final steps are less documented in open literature, the conversion typically involves:

- Reduction: Hydrogenation or chemical reduction of the benzazepin-2-one ring to the tetrahydro form.

- Alkylation: Introduction of methyl groups at the 1 and 4 positions via alkylation reactions, often employing methylating agents under controlled conditions.

These steps are standard in benzazepine chemistry and are referenced in the patent as "known methods" for converting intermediate (II) to the final compound (I).

Academic Synthetic Routes for Related Benzazepine Derivatives

Research articles on structurally related benzazepine compounds provide additional insights into synthetic approaches:

- Starting from substituted aromatic aldehydes (e.g., veratraldehyde), nitration, esterification, and reduction steps yield amino-substituted benzoic acid derivatives.

- Alkylation with halogenated butyrates followed by cyclization with strong bases (e.g., potassium t-butoxide) in non-polar solvents (toluene) leads to benzazepine ring formation.

- Purification via chromatography and recrystallization ensures high purity.

- Characterization by NMR, IR, and mass spectrometry confirms structure and substitution pattern.

While these routes are for more complex fused benzazepine derivatives, the principles of stepwise functional group transformations and ring closure are applicable to the target compound.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The use of methanesulfonic acid as cyclization agent, although more expensive, improves yield and purity, reducing overall material costs by 30% due to fewer side reactions and simpler work-up.

- Anhydrous conditions during ring closure are critical to prevent acetamide hydrolysis and formation of side products, thus maintaining high yields and purity.

- The industrial process is scalable, with reduced hazardous waste and shorter reaction times, suitable for bulk production.

- Detailed characterization data (e.g., NMR, HPLC) confirm the structural integrity and high purity of intermediates and final products, ensuring reproducibility.

Analyse Des Réactions Chimiques

Acid-Catalyzed Isomerization

7,8-Dimethoxy-2-benzazepines undergo acid-catalyzed isomerization . For example, heating the benzoxazonine 2 in methanesulfonic acid triggers a -shift, forming benzoxazepine 7 via an equilibrium process . This reaction highlights the sensitivity of the medium-ring system to acidic conditions, which can alter regioselectivity and functional group positioning.

Functionalization via Halogenation

Direct bromination of the aromatic core is achieved using methylene bromide (CH₂Br₂), potassium carbonate, and cupric oxide at 150°C under inert conditions. This method selectively introduces bromine at the 6-position of 7,8-dimethoxybenzazepines, as demonstrated in the synthesis of 6-bromo-7,8-methylenedioxy derivatives .

Equation 1: Bromination Reaction

Ring-Opening and Rearrangement Products

Under basic conditions, the benzazepine core can undergo ring-opening reactions . For example, treatment with DBU in refluxing acetonitrile generates alkenes (e.g., 8 ) via cleavage of the N–C bond. These products are characterized by distinct -NMR signals, such as singlet olefinic protons at 5.15–5.98 ppm .

Table 2: Diagnostic NMR Signals for Rearrangement Products

| Compound | Key -NMR Signals (ppm) | -NMR Signals (ppm) | Source |

|---|---|---|---|

| 6 | 3.66 (H1), 4.50 (H2, coupled doublet) | N/A | |

| 8 | 3.61, 3.15 (N–CH₂), 7.00 (H7, singlet) | 58.3, 55.2 (N–CH₂) |

Stability and Degradation

The benzazepine derivatives exhibit conformational flexibility in solution. Low-temperature NMR studies (−30°C) reveal two conformers for benzoxazonine 2 , attributed to inversion of the N3–O4–C5 segment . Degradation pathways under reflux include isomerization to benzoxazepines and hydrolysis in aqueous media .

Applications De Recherche Scientifique

Chemical Research Applications

1. Building Block for Synthesis

- Intermediate in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it through various reactions to create new compounds with desired properties.

- Synthetic Routes : Common synthetic methods include cyclization of precursors under controlled conditions. The compound can undergo oxidation, reduction, and substitution reactions to yield derivatives that may exhibit enhanced functionalities.

2. Mechanistic Studies

- Reaction Mechanisms : Understanding the reaction pathways involving 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine can provide insights into its reactivity and stability as a chemical species. This knowledge is crucial for developing new synthetic strategies and optimizing reaction conditions.

Biological Research Applications

1. Pharmacological Potential

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Binding : Research indicates potential interactions with neurotransmitter receptors, which could lead to therapeutic applications in treating neurological disorders.

2. Therapeutic Development

- Lead Compound in Drug Discovery : The compound's ability to interact with biological targets positions it as a lead compound for developing new pharmaceuticals. Its structural features may contribute to unique pharmacokinetic properties that enhance efficacy and reduce side effects .

Industrial Applications

1. Agrochemicals

- Pesticide Development : The compound's chemical properties may be leveraged in the formulation of agrochemicals aimed at pest control. Its structural analogs have shown promise in this area .

2. Advanced Materials

Mécanisme D'action

The mechanism by which 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Lorcaserin (1R-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine)

- Structure : Lorcaserin (Belviq®) shares the 2-benzazepine core but substitutes chlorine at position 8 and a methyl group at position 1, lacking the dimethoxy and 4-methyl groups of the target compound .

- Pharmacology : Lorcaserin is a selective serotonin 2C (5-HT2C) receptor agonist approved for obesity treatment. Its chlorine substituent enhances receptor affinity, while the methyl group improves metabolic stability. In contrast, the dimethoxy groups in the target compound may alter lipophilicity and binding kinetics .

7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Ivabradine Intermediate)

- Structure: This 3-benzazepinone derivative contains a ketone group at position 2 and lacks the 4-methyl substituent. The methoxy groups at 7 and 8 are retained, but the azepine ring is unsaturated at positions 1 and 3 .

- Application : Serves as an intermediate in Ivabradine synthesis, a drug that inhibits the If current in cardiac cells to reduce heart rate. The ketone group is critical for Ivabradine’s activity, whereas the target compound’s dimethyl groups may confer distinct physicochemical properties (e.g., higher lipophilicity) .

2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride

- Structure: Replaces the azepine nitrogen with oxygen, forming a benzoxazepine. The absence of methoxy and methyl groups simplifies the structure (C₉H₁₂ClNO) .

- Pharmacology: Benzoxazepines are explored for CNS disorders due to improved blood-brain barrier penetration.

Structural and Functional Implications

Substituent Effects

- Methoxy Groups : The 7,8-dimethoxy configuration in the target compound may enhance electron-withdrawing effects, influencing π-π stacking or hydrogen bonding in receptor binding.

Comparative Data Table

Activité Biologique

7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 235.33 g/mol |

| CAS Number | 1423033-76-4 |

| InChI Key | JJNWWBVSBLQJNC-UHFFFAOYSA-N |

This compound's unique structure contributes to its distinct biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled acidic or basic conditions. The reaction parameters such as temperature and solvent are critical for optimizing yield and purity .

The biological activity of this compound appears to be mediated through its interactions with specific molecular targets. These interactions can modulate various biological pathways. The exact targets and pathways are still under investigation but may include enzyme inhibition and receptor binding .

Research Findings

Several studies have highlighted the biological potential of this compound:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting tyrosinase activity, which is crucial for melanin production .

- Antioxidant Activity : Research indicates that derivatives of benzazepine compounds exhibit antioxidant properties. The ability to scavenge free radicals may contribute to their protective effects against oxidative stress .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at certain concentrations, it does not exhibit significant cytotoxicity while maintaining effective enzyme inhibition .

Study on Tyrosinase Inhibition

A study investigated the efficacy of this compound as a tyrosinase inhibitor. The results demonstrated that the compound significantly inhibited tyrosinase activity in B16F10 murine melanoma cells at concentrations lower than those causing cytotoxic effects. This suggests its potential application in treating hyperpigmentation disorders .

Antioxidant Efficacy Assessment

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that it effectively scavenged free radicals comparable to established antioxidants like vitamin C .

Comparison with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity and structure-function relationships:

| Compound Name | Biological Activity |

|---|---|

| 1H-Benzazepine | Moderate enzyme inhibition |

| 7-Methoxy-Dihydrobenzazepine | Low antioxidant activity |

| 7-Ethoxy-Dihydrobenzazepine | High cytotoxicity |

This comparison underscores the distinctiveness of 7,8-dimethoxy derivatives in therapeutic applications.

Q & A

Q. Table 1: Representative Reaction Conditions for Benzazepine Synthesis

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | o-phenylenediamine, fused NaOAc, ethanol | 60% | |

| Mannich Reaction | β-4-hydroxybenzoylethyl, 1,3-diamine propane | 33–71% | |

| Methoxylation | Methanol/HCl, reflux | N/A |

Basic: How is structural characterization of this compound performed using spectroscopic techniques?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Peaks for methoxy groups (δ 3.2–3.8 ppm), methyl substituents (δ 1.2–1.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns .

- 13C NMR : Assignments for quaternary carbons (e.g., methoxy carbons at δ 55–60 ppm) and tetrahydro ring carbons (δ 20–40 ppm) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 263 for C₁₃H₁₇NO₂) and fragmentation patterns validate the molecular formula .

- Infrared (IR) Spectroscopy : Absorbances for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹) bonds confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

- Catalysts : Use of NaH or fused sodium acetate accelerates Mannich reactions .

- Temperature Control : Reflux (80–100°C) for cyclization vs. room temperature for methylation to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .

Advanced: What strategies resolve enantiomeric impurities in this chiral benzazepine?

Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to separate enantiomers (resolution >1.5) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (S)-proline) during cyclization to favor desired stereochemistry .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra to computational models .

Advanced: What in vitro models assess the biological activity of this compound?

Answer:

- Receptor Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-GABA for GABAₐ receptors) .

- Cell-Based Assays : Measure cAMP inhibition in HEK293 cells transfected with GPCRs (e.g., dopamine D₂ receptors) .

- Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., acetylcholinesterase inhibition) .

Basic: What chromatographic methods ensure purity assessment?

Answer:

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Impurity thresholds: ≤0.5% per peak, ≤2.0% total .

- TLC : Silica gel 60 F₂₅₄ plates, ethyl acetate:hexane (3:7), visualize under UV (254 nm) or iodine vapor .

Advanced: How are contradictory data in synthetic yields or biological activity resolved?

Answer:

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent, temperature) causing yield discrepancies .

- Meta-Analysis : Compare literature data across solvent systems (e.g., DMF vs. ethanol) to identify optimal conditions .

- Dose-Response Curves : Replicate biological assays with standardized protocols to confirm EC₅₀/IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.